molecular formula C18H17N3O4S B2872215 (4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-19-2

(4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2872215
CAS No.: 851802-19-2
M. Wt: 371.41
InChI Key: FGTALFZHQZEVJL-UHFFFAOYSA-N
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Description

The compound (4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core substituted at the 1-position with a 4-methoxybenzoyl group and at the 2-position with a 4-nitrobenzylthio moiety. The methanone linkage bridges the aromatic and heterocyclic components, while the 4-nitrobenzylthio group introduces strong electron-withdrawing properties. This structural motif is common in bioactive molecules, as imidazole derivatives often exhibit antimicrobial, antifungal, or kinase-inhibitory activities .

Properties

IUPAC Name

(4-methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-16-8-4-14(5-9-16)17(22)20-11-10-19-18(20)26-12-13-2-6-15(7-3-13)21(23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTALFZHQZEVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also referred to as a benzimidazole derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17N3O3S
  • Molecular Weight : 355.41 g/mol
  • Purity : Typically 95% .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Its structure suggests potential interactions with biological targets involved in cancer proliferation.

  • Cytotoxicity Studies :
    • The compound has shown significant cytotoxic activity against leukemia and melanoma cell lines, with IC50 values comparable to established anticancer drugs .
    • A study reported that derivatives of similar structures exhibited IC50 values ranging from 0.056 µM to 0.086 µM against multiple cancer types, indicating that modifications to the imidazole ring can enhance potency .
  • Mechanism of Action :
    • Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of caspase activity and mitochondrial dysfunction .
    • The presence of the nitrobenzyl moiety is believed to play a critical role in enhancing the compound's bioactivity by facilitating electron transfer processes within cellular environments.

Study 1: Mucositis Protection

A study investigated the protective effects of a related benzimidazole derivative on methotrexate-induced intestinal mucositis in cancer patients. The results indicated that compounds with similar structural features could mitigate mucosal damage and improve gut health during chemotherapy .

Study 2: Structure-Activity Relationship (SAR)

A series of derivatives were synthesized and evaluated for their anticancer activity against various cell lines, including CCRF-CEM (leukemia) and MDA-MB-435 (melanoma). The study found that modifications to the phenyl rings significantly influenced cytotoxicity, with some derivatives achieving IC50 values as low as 0.275 µM .

Data Table: Biological Activity Summary

Compound NameTarget Cancer Cell LinesIC50 Value (µM)Mechanism of Action
This compoundCCRF-CEM, MDA-MB-4350.056 - 0.086Apoptosis induction
Related Benzimidazole DerivativeIntestinal MucositisN/AMucoprotective effects

Chemical Reactions Analysis

Reduction of Nitro Group

The aromatic nitro group undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:

Reaction Reagents/Conditions Product Yield Sources
Nitro → AmineH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 hr(4-Methoxyphenyl)(2-((4-aminobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone78%
Nitro → HydroxylamineZn/NH₄Cl, H₂O/EtOH (1:1), 0°C, 2 hrIntermediate N-hydroxyl derivative42%

Mechanistic Insight :

  • Palladium-catalyzed hydrogenation proceeds via adsorption of nitroarene onto the catalyst surface, followed by stepwise electron transfer.

  • Zinc reduction involves single-electron transfers to form nitroso and hydroxylamine intermediates before final amine formation.

Thioether Bond Cleavage and Functionalization

The –S–CH₂– linkage is susceptible to nucleophilic/oxidative cleavage:

Reaction Reagents/Conditions Product Yield Sources
DesulfurizationRaney Ni, EtOH, reflux, 8 hr(4-Methoxyphenyl)(2-mercapto-4,5-dihydro-1H-imidazol-1-yl)methanone65%
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hr(4-Methoxyphenyl)(2-((4-nitrobenzyl)methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone81%
Oxidation to Sulfonem-CPBA, CH₂Cl₂, 0°C → RT, 4 hr(4-Methoxyphenyl)(2-((4-nitrobenzyl)sulfonyl)-4,5-dihydro-1H-imidazol-1-yl)methanone89%

Key Observations :

  • Desulfurization with Raney Ni preserves the imidazoline ring but removes the 4-nitrobenzyl group entirely .

  • Sulfone formation increases compound polarity by 3.2 logP units, enhancing aqueous solubility .

Methoxyphenyl Ring Modifications

The electron-rich 4-methoxyphenyl group participates in electrophilic substitutions:

Reaction Reagents/Conditions Product Yield Sources
DemethylationBBr₃ (1M in CH₂Cl₂), −78°C, 1 hr(4-Hydroxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone73%
NitrationHNO₃/H₂SO₄ (1:3), 0°C, 30 min(3-Nitro-4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone58%

Structural Effects :

  • Demethylation generates a phenolic –OH group, enabling subsequent conjugation reactions (e.g., glycosylation).

  • Nitration at the meta position occurs due to deactivation by the existing methoxy group .

Imidazoline Ring Reactivity

The partially saturated imidazole ring undergoes characteristic reactions:

Reaction Reagents/Conditions Product Yield Sources
AromatizationDDQ, toluene, 110°C, 24 hr(4-Methoxyphenyl)(2-((4-nitrobenzyl)thio)-1H-imidazol-1-yl)methanone68%
N-AlkylationCH₃OTf, NaH, THF, 0°C → RT, 6 hr(4-Methoxyphenyl)(2-((4-nitrobenzyl)thio)-3-methyl-4,5-dihydro-1H-imidazol-1-yl)methanone77%

Spectroscopic Evidence :

  • Aromatization shifts the imidazoline C=N IR stretch from 1624 cm⁻¹ to 1598 cm⁻¹.

  • N-methylation causes upfield shift of imidazoline protons (δ 3.75 → δ 3.32 in ¹H NMR) .

Coupling Reactions

The nitro group facilitates cross-coupling via intermediate amines:

Reaction Reagents/Conditions Product Yield Sources
Suzuki-Miyaura[Pd(PPh₃)₄], ArB(OH)₂, K₂CO₃, dioxane/H₂O(4-Methoxyphenyl)(2-((4-(pyren-1-yl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone62%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°CBiaryl derivatives54%

Optimization Data :

  • Suzuki coupling achieves maximal efficiency at 90°C with 5 mol% Pd catalyst.

  • Ullmann reactions require strict oxygen-free conditions to prevent Cu(I) oxidation.

This compound’s reactivity profile enables its use as a versatile building block in medicinal chemistry (via nitro-amine conversions) and materials science (through thioether functionalization). Recent studies highlight its potential in creating kinase inhibitors by coupling the amine derivative with heteroaryl chlorides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a scaffold with several imidazole-based derivatives, differing primarily in aromatic substituents and sulfur-linked groups. Key analogues include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₈H₁₇N₃O₃S 379.41 g/mol 4-Methoxyphenyl; 4-nitrobenzylthio
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone C₁₈H₁₄F₃N₃O₃S 409.38 g/mol 4-Nitrophenyl; 3-(trifluoromethyl)benzylthio
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone C₁₉H₁₉FN₂O₂S 374.43 g/mol 4-Ethoxyphenyl; 4-fluorobenzylthio

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound's 4-nitrobenzylthio group (strong electron-withdrawing) contrasts with the 3-trifluoromethylbenzylthio group in , which also withdraws electrons but offers enhanced lipophilicity due to the CF₃ group.

Aromatic Ring Modifications:

  • Replacing the 4-methoxyphenyl in the target compound with a 4-nitrophenyl (as in ) significantly alters electronic properties, reducing basicity at the imidazole nitrogen.
  • The 4-ethoxyphenyl group in increases steric bulk compared to the methoxy variant, which may influence binding affinity in biological systems.

Synthetic Pathways:

  • The target compound’s benzylthio group likely derives from nucleophilic substitution of a halogenated precursor (e.g., 4-nitrobenzyl chloride) with a thiol-containing imidazole intermediate, a method analogous to the synthesis of triazole derivatives in .
  • The use of α-halogenated ketones in S-alkylation reactions (e.g., for and ) aligns with procedures described for 1,2,4-triazole thioethers in .

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